molecular formula C20H19BrN2O4S2 B2868384 N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251693-08-9

N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2868384
CAS No.: 1251693-08-9
M. Wt: 495.41
InChI Key: JSSOTXHKHBOAED-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (CAS 1251693-08-9) is a synthetic thiophene carboxamide derivative with a molecular formula of C20H19BrN2O4S2 and a molecular weight of 495.41 g/mol . This compound is supplied with a minimum purity of 95% and is intended for research applications only. Thiophene carboxamides are a significant class of compounds in medicinal chemistry research due to their diverse biological activities. Recent investigations into structurally related analogues have identified thiophene carboxamides as potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2), a key enzyme in the synthesis of sphingomyelin . This research area is exploring new therapeutic strategies for conditions like dry eye disease (DED), where elevated sphingomyelin levels are observed . Furthermore, various N-(bromophenyl) carboxamide analogues have demonstrated promising in vitro antibacterial efficacy against a panel of clinically isolated drug-resistant bacteria, including extensively drug-resistant (XDR) Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae . The structure of this compound, which features a sulfamoyl group and a bromophenyl moiety, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block in drug discovery, particularly in programs targeting infectious diseases and novel enzymatic pathways. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S2/c1-3-27-17-10-8-16(9-11-17)23(2)29(25,26)18-12-13-28-19(18)20(24)22-15-6-4-14(21)5-7-15/h4-13H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSOTXHKHBOAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

  • Formation of the Thiophene Ring : A suitable thiophene precursor undergoes functionalization to introduce the carboxamide group.
  • Bromination : A bromination reaction attaches the bromophenyl group to the thiophene ring.
  • Coupling Reaction : The ethoxyphenyl group is introduced through coupling methods, such as Suzuki or Heck coupling.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit promising antimicrobial properties. For instance, compounds with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundActivity Against BacteriaActivity Against Fungi
N-(4-bromophenyl) derivativeEffectiveModerate
N-(4-ethoxyphenyl) derivativeHighHigh

The antimicrobial efficacy was evaluated using standard methods such as the turbidimetric method and agar diffusion tests, indicating that structural modifications can enhance activity.

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Table 2: Anticancer Screening Results

CompoundCell LineIC50 (µM)
N-(4-bromophenyl) derivativeMCF715.5
N-(4-ethoxyphenyl) derivativeMCF710.2

The Sulforhodamine B (SRB) assay was employed to determine cell viability post-treatment, revealing that certain modifications significantly enhance cytotoxicity against cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between the compound and target proteins. These studies suggest that the compound binds effectively to specific receptors involved in cancer progression and microbial resistance.

Binding Affinity

The binding affinity scores indicate a strong interaction with target proteins, with values around -7.33 kcal/mol for key targets, suggesting potential for therapeutic application.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative significantly reduced bacterial load in infected animal models.
  • Case Study on Anticancer Effects : Clinical trials involving structurally similar compounds reported improved patient outcomes in terms of tumor size reduction and overall survival rates.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences in substituents and molecular properties among analogs:

Compound Name R1 (Carboxamide) R2 (Sulfamoyl) Molecular Weight (g/mol) Notable Features
Target Compound 4-bromophenyl 4-ethoxyphenyl, methyl 508.42 Bromo + ethoxy substitution
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 4-chlorophenyl 4-chlorobenzyl 426.34 Dual chloro groups; benzyl sulfonyl
N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide 4-chlorophenyl methyl-p-tolyl ~470 (estimated) Methyl-p-tolyl sulfamoyl
N-(4-butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide 4-butylphenyl methyl(phenyl) ~440 (estimated) Butylphenyl; phenyl sulfamoyl
N-(4-bromophenyl)-3-hydroxybenzo[b]thiophene-2-carboxamide 4-bromophenyl hydroxy ~345 (estimated) MAO-B inhibition (10 µM IC₅₀)

Structure-Activity Relationship (SAR) Insights

  • Bromine’s larger atomic radius may strengthen hydrophobic interactions in binding pockets compared to chlorine.
  • Sulfamoyl Substitutions : The methyl-(4-ethoxyphenyl)sulfamoyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with the smaller methyl-p-tolyl group in . Ethoxy groups may improve solubility relative to chloro or methyl substituents.
  • Biological Activity : Thiophene carboxamides with halogenated aryl groups (e.g., 4-bromophenyl in ) exhibit MAO-B inhibitory activity. The target compound’s ethoxyphenyl group could modulate selectivity or potency compared to hydroxylated analogs.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Methylsulfamoyl groups are generally resistant to oxidative metabolism, whereas ethoxy groups may undergo O-dealkylation, necessitating further stability studies.

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